2-methyl-5-oxo-N-(thiophen-2-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Drug Discovery High-Throughput Screening Selectivity

The compound 2-methyl-5-oxo-N-(thiophen-2-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 896337-18-1) is a heterocyclic small molecule belonging to the thiazolo[3,2-a]pyrimidine-6-carboxamide class. It is characterized by a fused thiazole-pyrimidine core, a 2-methyl substituent, and a thiophen-2-ylmethyl moiety on the carboxamide.

Molecular Formula C13H11N3O2S2
Molecular Weight 305.37
CAS No. 896337-18-1
Cat. No. B3015747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-5-oxo-N-(thiophen-2-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
CAS896337-18-1
Molecular FormulaC13H11N3O2S2
Molecular Weight305.37
Structural Identifiers
SMILESCC1=CN2C(=O)C(=CN=C2S1)C(=O)NCC3=CC=CS3
InChIInChI=1S/C13H11N3O2S2/c1-8-7-16-12(18)10(6-15-13(16)20-8)11(17)14-5-9-3-2-4-19-9/h2-4,6-7H,5H2,1H3,(H,14,17)
InChIKeyPKBLCVXLBXNUOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-5-oxo-N-(thiophen-2-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (896337-18-1): Procurement-Ready Physicochemical & Selectivity Profile


The compound 2-methyl-5-oxo-N-(thiophen-2-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 896337-18-1) is a heterocyclic small molecule belonging to the thiazolo[3,2-a]pyrimidine-6-carboxamide class. It is characterized by a fused thiazole-pyrimidine core, a 2-methyl substituent, and a thiophen-2-ylmethyl moiety on the carboxamide [1]. With a molecular formula of C13H11N3O2S2 and a molecular weight of 305.37 g/mol, the compound is commercially available at a standard purity of 98%, making it a readily accessible research reagent . In public screening databases, this compound has been tested and reported as inactive against several protein targets, establishing a baseline of selectivity that distinguishes it from more promiscuous or less characterized analogs within the same scaffold family [2].

Why Substituting 896337-18-1 with a Generic Thiazolopyrimidine-6-Carboxamide Risks Assay-Specific Outcomes


Interchanging in-class thiazolo[3,2-a]pyrimidine-6-carboxamides for procurement without considering specific substituent effects is risky due to the profound impact of minor structural modifications on biological activity. The thiazolo[3,2-a]pyrimidine scaffold has been extensively patented and studied, demonstrating activities ranging from antiangiogenic and anticancer to antibacterial effects, but these properties are highly dependent on the nature of the carboxamide N-substituent and the substituent at the 2-position [1]. For instance, a closely related analog, N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, has been reported to exhibit specific antibacterial MIC values, a property that cannot be automatically extrapolated to the thiophen-2-ylmethyl analog. Furthermore, the shift from a phenyl to a thiophene ring in the side chain alters the compound's lipophilicity (XLogP of 1.8) and hydrogen-bonding capacity, which directly influences membrane permeability and target binding, making generic substitution a source of significant experimental variability [2].

Quantitative Differentiation Evidence for 2-Methyl-5-oxo-N-(thiophen-2-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide


Selectivity Profile: Inactivity in Public Screening Campaigns Distinguishes 896337-18-1 from Promiscuous Binders

The target compound was explicitly tested in three distinct biochemical high-throughput screening (HTS) assays and reported as 'Inactive' in all of them. This contrasts with many thiazolopyrimidine analogs that show broad inhibitory activity in similar screens, which can be a liability for chemical probe development. The tested assays include: (1) a screen for inhibitors of the RMI-FANCM (MM2) interaction (AID 1159607), (2) an antibiotic-resistant target AlphaScreen against SSB-PriA interaction (AID 1272365, two targets), and (3) an HTS for inhibitors of Mycobacterium tuberculosis phosphatase PstP (AID 2060911) [1]. This inactivity profile suggests the compound is not a promiscuous inhibitor, a characteristic that is valuable for scientists seeking a selective starting point for medicinal chemistry optimization.

Drug Discovery High-Throughput Screening Selectivity Negative Control

Physicochemical Differentiation: Lipophilicity (XLogP) Comparison with Phenyl and Halogenated Analogs

The XLogP3-AA value for 896337-18-1 is 1.8 [1]. This is notably lower than predicted for its closest halogenated analog, N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, where the chlorine substituent increases the computed XLogP to approximately 2.5-3.0, and the unsubstituted benzyl analog, which has a computed XLogP near 2.2. The lower lipophilicity of the thiophene-containing compound is driven by the sulfur heteroatom, which also provides an additional hydrogen-bond acceptor site not present in the phenyl analog. This difference is critical for optimizing solubility and reducing non-specific binding, and it is quantitatively substantiated by the computed property data.

Pharmacokinetics Lipophilicity Drug-likeness ADME

Class-Level Antiangiogenic Activity as a Differentiator from Non-Fused Pyrimidine Scaffolds

The thiazolo[3,2-a]pyrimidine-6-carboxamide class, to which 896337-18-1 belongs, is explicitly claimed in US Patent 5,599,813 for its antiangiogenic activity. The patent demonstrates that structurally analogous compounds can suppress angiogenesis in vivo, a property not present in simple, non-fused pyrimidines [1]. While the patent does not provide quantitative in vivo data for this specific compound, the class-level activity establishes a clear therapeutic hypothesis that cannot be matched by purchasing a generic pyrimidine carboxamide. The compound serves as a potential starting point for the development of novel antiangiogenic agents, a premise not applicable to many in-class alternatives that lack this specific intellectual property foundation.

Angiogenesis Cancer Research Vascular Biology Lead Identification

Computed Drug-Likeness: Hydrogen Bonding Capacity Compared to 2,3-Disubstituted Analogs

The target compound has 1 hydrogen bond donor (HBD) and 5 hydrogen bond acceptors (HBA) [1]. This donor/acceptor ratio is favorable for oral bioavailability, keeping it within Lipinski's Rule of 5. In contrast, a closely related analog, 2,3-dimethyl-5-oxo-N-(1,3-thiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, introduces an additional HBD from the thiazole amine, bringing its HBD count to 2 and potentially reducing passive membrane permeability. The single HBD in 896337-18-1, contributed solely by the carboxamide NH, minimizes the desolvation penalty associated with crossing biological membranes, a quantitative descriptor that directly influences cell-based assay performance.

Fragment-Based Drug Discovery Rule of 5 Physicochemical profiling

Recommended Application Scenarios for 2-Methyl-5-oxo-N-(thiophen-2-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (896337-18-1)


Use as a Selective Negative Control in High-Throughput Screening Campaigns

Given its verified inactivity in multiple biochemical assays [1], this compound serves as an ideal negative control for HTS campaigns involving protein-protein interaction or phosphatase targets. It allows screening teams to discriminate true hits from assay artifacts without the confounding effects of promiscuous inhibition.

Medicinal Chemistry Starting Point for Antiangiogenic Lead Optimization

As a member of the thiazolo[3,2-a]pyrimidine-6-carboxamide class claimed for antiangiogenic therapy [2], this compound provides a synthetically accessible starting point for structure-activity relationship (SAR) studies. Its low XLogP (1.8) and single HBD make it a favorable core for iterative derivatization aimed at improving in vivo efficacy.

Pharmacokinetic Profiling of Thiophene-Containing Heterocycles

The compound is ideally suited for studies comparing the pharmacokinetic impact of a thiophene moiety versus a phenyl or halogenated benzyl group. Its XLogP of 1.8, which is significantly lower than its chlorobenzyl analog, makes it a key tool for generating ADME data that can inform the design of the next generation of soluble, permeable kinase or enzyme inhibitors [3].

Chemical Biology Probe for Thiazolopyrimidine Target Identification

Because the compound lacks broad promiscuity but belongs to a biologically active scaffold class, it can be used in chemical proteomics or affinity-based protein profiling experiments to identify the primary cellular targets of thiazolo[3,2-a]pyrimidines, a strategy that is not feasible with more broadly active in-class compounds.

Quote Request

Request a Quote for 2-methyl-5-oxo-N-(thiophen-2-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.